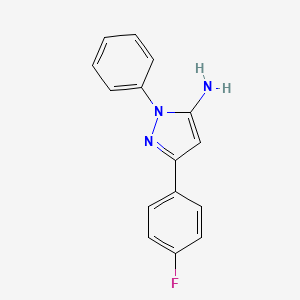

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEVUBQDNVSIHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391704 | |

| Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72411-53-1 | |

| Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72411-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-5-YLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical properties of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine

An In-depth Technical Guide to the Chemical Properties of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1] The pyrazole core is a key structural motif in numerous biologically active molecules, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This guide will delve into the synthesis, physicochemical characteristics, spectral analysis, and reactivity of this specific fluorinated aminopyrazole, offering insights for its application in research and development. The presence of a 4-fluorophenyl group often enhances metabolic stability and binding affinity to biological targets, making this compound a particularly attractive scaffold for drug discovery.[1]

Introduction and Significance

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile synthon for the creation of fused heterocyclic systems with diverse pharmacological profiles.[4] The title compound, this compound, combines the key features of a 5-aminopyrazole with a 4-fluorophenyl substituent at the 3-position and a phenyl group at the 1-position. This strategic combination of functionalities suggests its potential as a selective inhibitor of various enzymes or as a modulator of receptor activity.[1] Derivatives of 5-aminopyrazoles have been identified as highly selective inhibitors of p38 MAP kinase, a key enzyme in inflammatory pathways.[5] The exocyclic amine and the pyrazole ring nitrogens can participate in crucial hydrogen bonding interactions within protein binding sites, a feature that is often exploited in rational drug design.[5]

Synthesis and Structural Elucidation

While a specific synthesis for this compound is not explicitly detailed in the provided literature, a highly plausible synthetic route can be extrapolated from established methods for preparing substituted 5-aminopyrazoles. The most common and efficient approach involves the condensation of a β-ketonitrile with a substituted hydrazine.

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of 3-(4-fluorophenyl)-3-oxopropanenitrile with phenylhydrazine in a suitable solvent, such as ethanol, often with catalytic acid or base.

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Predictive)

-

Reaction Setup: To a solution of 3-(4-fluorophenyl)-3-oxopropanenitrile (1 equivalent) in absolute ethanol, add phenylhydrazine (1.1 equivalents).

-

Reaction Conditions: The mixture is refluxed for 4-6 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical Properties

| Property | Predicted Value/Information | Rationale/Reference |

| Molecular Formula | C₁₅H₁₂FN₃ | Based on structure |

| Molecular Weight | 253.28 g/mol | Based on structure |

| Appearance | Likely a white to off-white solid | Based on similar pyrazole derivatives[6] |

| Melting Point | Expected to be in the range of 150-200 °C | Similar bis(pyrazol-5-ols) melt in this range[6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | General solubility of heterocyclic amines |

| pKa | The exocyclic amine is expected to be weakly basic. | General characteristic of arylamines |

Spectral Analysis (Predictive)

Spectroscopic analysis is essential for the structural confirmation of the synthesized compound. The following are the expected spectral characteristics for this compound.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H and C-F bonds, as well as aromatic C-H and C=C stretching vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3450 - 3300 |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N and C=C Stretch (pyrazole and aromatic rings) | 1620 - 1450 |

| C-F Stretch | 1250 - 1100 |

Rationale based on characteristic IR absorptions for similar aminopyrazoles.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH₂ (amine) | 4.5 - 5.5 | Broad singlet |

| Aromatic H (phenyl & fluorophenyl) | 7.0 - 8.0 | Multiplets |

| Pyrazole H (at C4) | 5.8 - 6.2 | Singlet |

Predictions are based on published data for analogous pyrazole structures.[3]

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-NH₂ (C5) | 150 - 155 |

| C-Ar (C3) | 140 - 145 |

| Pyrazole C4 | 90 - 95 |

| Aromatic Carbons | 115 - 140 |

| C-F (fluorophenyl) | 160 - 165 (with ¹JC-F coupling) |

The chemical shifts are estimated based on known values for substituted pyrazoles and the electronic effects of the substituents.[2]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass.

Chemical Reactivity

The chemical reactivity of this compound is governed by the nucleophilic character of the exocyclic amino group and the C4 position of the pyrazole ring, as well as the potential for electrophilic substitution on the aromatic rings.

Reactivity of the 5-Amino Group

The exocyclic amino group is a key site for functionalization. It can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

-

Schiff Base Formation: Condensation with aldehydes and ketones to yield imines.

-

N-Arylation: Transition-metal-catalyzed coupling reactions to introduce additional aryl or heteroaryl groups.

Reactivity of the Pyrazole Ring

The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic attack. This allows for the introduction of various substituents at this position.[8]

Figure 2: Key reaction pathways for this compound.

Potential Applications in Drug Development and Research

The structural features of this compound make it a valuable building block in several areas of research and development.

-

Kinase Inhibitors: As a scaffold, it can be elaborated to design potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.[5]

-

Agrochemicals: The pyrazole core is present in many commercial pesticides and herbicides. This compound could serve as a precursor for novel agrochemicals.[1]

-

Materials Science: Heterocyclic compounds are also being explored for their applications in the development of advanced materials with specific optical or electronic properties.[1]

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential for applications in medicinal chemistry and other scientific fields. This guide has provided a detailed overview of its likely synthesis, physicochemical properties, spectral characteristics, and reactivity, based on established chemical principles and data from closely related structures. The versatile nature of the 5-aminopyrazole scaffold, combined with the favorable properties imparted by the fluorophenyl group, positions this molecule as a valuable tool for the development of novel therapeutic agents and functional materials. Further experimental validation of the predicted properties is warranted to fully explore its potential.

References

-

A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was successfully synthesized via a two-step reaction. Molecules. Available at: [Link]

-

4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. Available at: [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. Available at: [Link]

-

1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E. Available at: [Link]

-

Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Available at: [Link]

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

-

Ambident reactivity of 5-aminopyrazoles towards donor–acceptor cyclopropanes. Organic & Biomolecular Chemistry. Available at: [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Iranian Chemical Society. Available at: [Link]

-

Synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1). ResearchGate. Available at: [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkivoc. Available at: [Link]

-

Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. The Journal of Organic Chemistry. Available at: [Link]

-

Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate. Available at: [Link]

-

1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E. Available at: [Link]

-

4-Phenyl-1H-pyrazol-5-amine. PubChem. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Ambident reactivity of 5-aminopyrazoles towards donor–acceptor cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine solubility profile

An In-Depth Technical Guide to the Solubility Profile of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility profile of the novel heterocyclic compound, this compound. Recognizing the scarcity of public-domain quantitative solubility data for this specific molecule, this document serves as a procedural and theoretical roadmap for researchers. It outlines the anticipated physicochemical properties based on structural analogs, details robust experimental protocols for determining thermodynamic solubility, explores the critical factors influencing solubility, and provides a framework for the interpretation of the resulting data. This guide is designed to empower researchers in drug discovery and development to generate a comprehensive and reliable solubility profile, a cornerstone for successful formulation and preclinical evaluation.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage attrition. For an orally administered drug to be efficacious, it must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[1] Therefore, a thorough understanding of a compound's solubility profile is not merely a data point but a critical determinant of its developmental potential.

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[2][3] The presence of a fluorophenyl group suggests its potential as a selective inhibitor in various biological pathways.[4] However, the aromatic rings and overall structure suggest that the molecule is likely to be lipophilic with limited aqueous solubility. This guide will provide the necessary framework to rigorously characterize its solubility.

Predicted Physicochemical Properties and Structural Considerations

-

Structure: The molecule consists of a central pyrazole ring, a phenyl group at the N1 position, a 4-fluorophenyl group at the C3 position, and an amine group at the C5 position.

-

Lipophilicity: The presence of two phenyl rings suggests a significant degree of lipophilicity, which would predict low intrinsic aqueous solubility. The fluorine atom on one of the phenyl rings will further increase lipophilicity.

-

Hydrogen Bonding: The amine group (-NH2) can act as both a hydrogen bond donor and acceptor. The nitrogen atoms within the pyrazole ring can also act as hydrogen bond acceptors.[5] These interactions can influence solubility in protic solvents.

-

Ionization Potential: The amine group provides a basic center, suggesting that the compound's solubility will be pH-dependent. At lower pH values, the amine group will be protonated, forming a more soluble salt. The pyrazole ring itself is weakly basic.[3]

-

Physical State: Based on similar pyrazole derivatives, it is expected to be a crystalline solid at room temperature.[6]

A summary of predicted properties is presented in Table 1.

| Property | Predicted Characteristic | Rationale |

| Aqueous Solubility | Low | High lipophilicity from phenyl and fluorophenyl groups. |

| Organic Solvent Solubility | Moderate to High | Favorable interactions with non-polar and weakly polar solvents.[7] |

| pH-Dependent Solubility | Yes | Presence of a basic amine group. |

| Physical Form | Crystalline Solid | Common for similar pyrazole structures.[6] |

Experimental Determination of Thermodynamic Solubility

A robust determination of thermodynamic (equilibrium) solubility is essential. The shake-flask method is the gold standard for this purpose due to its reliability for poorly soluble compounds.[8][9]

Rationale for Method Selection

The shake-flask method directly measures the saturation concentration of a compound in a given solvent at equilibrium. This provides a definitive value for thermodynamic solubility, which is crucial for biopharmaceutical classification and formulation development.

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Preliminary Screening of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded framework for the initial biological evaluation of the novel compound, 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3][4] This document outlines a logical, multi-stage screening cascade designed to efficiently characterize the compound's foundational properties, from basic physicochemical parameters and cellular toxicity to hypothesis-driven target engagement and initial phenotypic impact. Each stage is detailed with underlying scientific principles, actionable protocols, and critical data interpretation insights to empower researchers to make informed go/no-go decisions for further development.

Introduction: The Rationale for Screening a Novel Pyrazole Amine

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its unique structural and electronic properties allow it to serve as a versatile scaffold for interacting with a wide array of biological targets.[1][5] Marketed drugs like Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and various kinase inhibitors underscore the therapeutic potential of this chemical class.[1][2][6] The specific compound, this compound, incorporates key features suggestive of biological activity: a fluorophenyl group, which can enhance metabolic stability and binding affinity, and an exocyclic amine, a common hydrogen-bonding moiety crucial for target recognition.[7][8]

A closely related analog, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, was identified as a potent and highly selective inhibitor of p38 MAP kinase, with an X-ray crystal structure confirming a key hydrogen bond between the exocyclic amine and a threonine residue in the ATP binding pocket.[7] This precedent strongly suggests that our compound of interest warrants investigation as a potential kinase inhibitor.

This guide, therefore, presents a screening funnel designed to first establish a safe therapeutic window and then probe the compound's potential as a kinase modulator, while also assessing its broader cellular effects.

Section 1: Foundational Characterization & Quality Control

Before any biological assessment, the integrity of the test compound must be rigorously established. This is a non-negotiable first step to ensure that any observed biological effect is attributable to the compound itself and not to impurities or degradation products.

1.1. Identity and Purity Assessment The identity of the synthesized this compound should be confirmed using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity is best determined by High-Performance Liquid Chromatography (HPLC), ideally coupled with a UV detector (HPLC-UV), aiming for a purity level of ≥95% for initial screening.

1.2. Solubility Determination A compound's solubility is critical for designing accurate and reproducible biological assays. Poor solubility can lead to compound precipitation, resulting in false negatives or inconsistent dose-response curves.

| Parameter | Method | Objective | Typical Medium |

| Purity | HPLC-UV | ≥ 95% | Acetonitrile/Water Gradient |

| Identity | HR-MS, ¹H & ¹³C NMR | Match theoretical data | N/A |

| Kinetic Solubility | Nephelometry or Turbidimetry | Determine precipitation point | DMSO stock into PBS |

| Thermodynamic Solubility | Shake-Flask (HPLC quantification) | Determine equilibrium solubility | Phosphate-Buffered Saline (PBS), pH 7.4 |

Caption: Table 1. Essential Quality Control and Physicochemical Parameters.

Section 2: General Cellular Viability and Cytotoxicity Profiling

The initial goal is to determine the concentration range at which the compound exhibits biological activity without causing non-specific cell death. Cell viability assays are fundamental tools for this purpose, measuring parameters indicative of metabolic activity or membrane integrity.[9][10]

Workflow for Initial Cytotoxicity Screening

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

} end Caption: General workflow for determining compound cytotoxicity (CC50).

Recommended Protocol: MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12]

Step-by-Step Methodology:

-

Cell Plating: Seed a non-adherent (e.g., Jurkat) and an adherent (e.g., HeLa) cell line into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[13]

-

Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the compound in culture medium, starting from a top concentration of 100 µM. Include a vehicle control (e.g., 0.5% DMSO). Replace the old medium with the compound-containing medium.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[11]

-

Formazan Formation: Incubate for 2-4 hours, allowing for the development of visible purple precipitates.[13]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[13][14]

-

Data Acquisition: After overnight incubation at room temperature in the dark, measure the absorbance at 570 nm using a microplate spectrophotometer.[13]

Data Interpretation: The concentration at which cell viability is reduced by 50% (CC50) is calculated. A CC50 > 30 µM is generally considered a good starting point, indicating a sufficient window for observing specific, non-toxic biological effects.

Section 3: Hypothesis-Driven Screening: Kinase Inhibition Profile

Based on the compound's structural similarity to known kinase inhibitors, a primary screening against a panel of kinases is a logical next step.[6][7] Kinase assays measure the enzymatic activity of kinases, which catalyze the transfer of a phosphate group from ATP to a substrate.[]

Recommended Assay: TR-FRET for Target Engagement

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust assay format for high-throughput screening.[16][17] It combines the low background of time-resolved fluorescence with the homogeneous nature of FRET.[18] The principle relies on the energy transfer between a long-lifetime lanthanide donor fluorophore (e.g., Terbium) and a suitable acceptor fluorophore when they are brought into close proximity.[16][19][20]

dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, len=2.5];

} end Caption: Principle of a TR-FRET kinase inhibition assay.

Step-by-Step Methodology (Generic p38α Example):

-

Reagent Preparation: Prepare assay buffer, recombinant p38α kinase, a biotinylated substrate peptide, and ATP.

-

Compound Plating: In a low-volume 384-well plate, add 50 nL of the test compound at various concentrations. Include a positive control (known p38α inhibitor) and a negative control (DMSO).

-

Kinase/Substrate Addition: Add a solution containing the p38α kinase and the biotinylated substrate peptide to all wells.

-

Pre-incubation: Incubate for 10-15 minutes to allow the compound to bind to the kinase.[21]

-

Initiation: Add ATP to start the phosphorylation reaction. Incubate for 60 minutes at room temperature.

-

Detection: Add a "stop/detection" mix containing EDTA (to chelate Mg²⁺ and stop the reaction), a Terbium-labeled anti-phospho-substrate antibody (donor), and a Streptavidin-acceptor conjugate (e.g., SA-d2). Incubate for 60 minutes.

-

Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emission at two wavelengths (for the donor and acceptor) after a time delay.

Data Interpretation: The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the kinase. Data is plotted as percent inhibition versus compound concentration to determine the IC50 (the concentration required for 50% inhibition). An IC50 value in the sub-micromolar to low micromolar range would identify the compound as a "hit."

Section 4: Phenotypic Screening: Assessing Cellular Impact

While target-based assays are crucial, phenotypic screening provides a broader view of a compound's effect in a more complex biological system.[22][23][24] This approach identifies compounds based on their ability to produce a desired change in a cell's phenotype, without a priori knowledge of the specific molecular target.[22][23]

Recommended Assay: Anti-Proliferative Effect in Cancer Cell Lines

Given the role of many kinases in cell proliferation, assessing the compound's ability to inhibit the growth of cancer cells is a relevant phenotypic screen.

Step-by-Step Methodology (using a luminescent viability assay):

-

Cell Plating: Seed a panel of cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates.

-

Compound Treatment: Treat cells with a serial dilution of the compound (e.g., from 30 µM down, guided by the CC50 value) for 72 hours.

-

Viability Measurement: Use a highly sensitive, homogeneous viability assay like the CellTiter-Glo® Luminescent Cell Viability Assay.[25] This assay quantifies ATP, an indicator of metabolically active cells.

-

Data Acquisition: Add the single reagent directly to the wells, incubate for 10 minutes to stabilize the luminescent signal, and read on a luminometer.

-

Data Analysis: Calculate the GI50 (the concentration for 50% growth inhibition) from the dose-response curve.

Data Interpretation: A potent GI50 value against one or more cell lines, which is significantly lower than the general cytotoxicity (CC50) value, suggests a specific anti-proliferative mechanism rather than general toxicity. This provides a strong rationale for more advanced mechanism-of-action studies.

Section 5: Early ADME-Tox Profiling

Early in vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial for selecting candidates with favorable drug-like profiles and mitigating the risk of late-stage failures.[26][27]

Key In Vitro ADME Assays

| Assay | Purpose | Methodology | Desired Outcome |

| Metabolic Stability | Assess susceptibility to metabolic breakdown | Incubation with liver microsomes followed by LC-MS/MS analysis[28] | Half-life (t½) > 30 min |

| CYP Inhibition | Check for potential drug-drug interactions | Fluorogenic or LC-MS/MS-based assays against major CYP isoforms | IC50 > 10 µM |

| Plasma Protein Binding | Determine the fraction of free, active drug | Equilibrium dialysis or ultrafiltration[28] | Moderate binding (avoiding extremely high or low binding) |

| Permeability | Predict absorption across the gut wall | Parallel Artificial Membrane Permeability Assay (PAMPA) | High permeability (Papp > 1 x 10⁻⁶ cm/s) |

Caption: Table 2. Suite of early, time-critical in vitro ADME assays.[29]

Conclusion and Next Steps

This guide outlines a systematic, multi-tiered approach for the preliminary screening of this compound. By progressing through this cascade—from fundamental QC to cytotoxicity, target-based, and phenotypic assays—researchers can build a comprehensive initial profile of the compound.

A successful "hit" from this preliminary screen would be a compound that:

-

Is pure, stable, and sufficiently soluble.

-

Exhibits low general cytotoxicity (high CC50).

-

Demonstrates potent, dose-dependent inhibition of a specific kinase target (low IC50).

-

Shows a specific anti-proliferative effect in relevant cell models (GI50 << CC50).

-

Possesses a promising early ADME-Tox profile.

Positive results from this screening funnel provide a robust data package to justify the commitment of further resources, including selectivity profiling against a broader kinase panel, mechanism-of-action studies, and eventual progression into in vivo efficacy models.

References

-

Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]

-

Aslan, E., & Gurevin, E. G. (2020). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. [Link]

-

He, S., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]

-

Geronikaki, A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences. [Link]

-

BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. BioAssay Systems. [Link]

-

Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed. [Link]

-

Geronikaki, A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

BMG LABTECH. (n.d.). TR-FRET Measurements. BMG LABTECH. [Link]

-

Admescope. (n.d.). Time-critical early ADME characterization. Admescope. [Link]

-

Moffat, J. G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC - NIH. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

-

ICE Bioscience. (n.d.). FRET and TR-FRET Assays. ICE Bioscience. [Link]

-

PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review. PubMed. [Link]

-

Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

-

Chemspace. (2026). Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. [Link]

-

MDPI. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]

-

Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Eurofins Discovery. [Link]

-

Assay Guidance Manual. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. National Center for Biotechnology Information. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. ijpsrr.com. [Link]

-

ResearchGate. (2025). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. [Link]

-

VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. [Link]

-

Sygnature Discovery. (n.d.). Phenotypic Screening. Sygnature Discovery. [Link]

-

Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]

-

European Journal of Biomedical and Pharmaceutical Sciences. (2026). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. EJBPS. [Link]

-

BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

-

PubMed Central. (2014). Current status of pyrazole and its biological activities. PMC - NIH. [Link]

-

MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. ejbps.com [ejbps.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. atcc.org [atcc.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]

- 18. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. bioassaysys.com [bioassaysys.com]

- 22. technologynetworks.com [technologynetworks.com]

- 23. Phenotypic Screening in Drug Discovery ➤ Definition & Role | Chemspace [chem-space.com]

- 24. sygnaturediscovery.com [sygnaturediscovery.com]

- 25. Cell Health Screening Assays for Drug Discovery [promega.kr]

- 26. vectorb2b.com [vectorb2b.com]

- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 28. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. admescope.com [admescope.com]

structure elucidation of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine

An In-depth Technical Guide to the Structure Elucidation of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine

Foreword: The Logic of Molecular Interrogation

In the realm of drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. An incorrect structural assignment can invalidate years of work and investment. This guide eschews a simple checklist-based approach to structural analysis. Instead, it presents a holistic and logical workflow for the elucidation of a novel heterocyclic compound, this compound. As your guide, I will not only detail the requisite experimental protocols but also illuminate the causality behind each step—explaining why a particular technique is chosen and how its data synergistically interlocks with other datasets to build an irrefutable structural proof. This molecule, a derivative of the pharmaceutically significant pyrazole class, serves as an ideal exemplar for demonstrating a robust, self-validating analytical strategy.[1][2]

Figure 1: A logical workflow for definitive structure elucidation.

Part 1: Foundational Analysis - What is the Molecular Formula?

Before we can assemble the puzzle, we must ensure we have all the pieces. The first and most critical step is to determine the elemental composition and exact molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Low-resolution mass spectrometry provides the nominal mass, but HRMS is chosen for its ability to measure mass to within a few parts per million (ppm). This high precision allows for the calculation of a unique molecular formula, drastically constraining the number of possible structures. It is the primary technique for establishing the elemental composition of an unknown compound.[3][4] For our target molecule, C₁₅H₁₂FN₃, the expected monoisotopic mass is 253.1015. HRMS provides the first critical test of our hypothesis.

Experimental Protocol: HRMS via ESI-TOF

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent system, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation ([M+H]⁺).

-

Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a known calibration standard immediately prior to the analysis to ensure high mass accuracy.

-

Infusion: Introduce the sample into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that comfortably includes the expected molecular ion (e.g., m/z 100-500).

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical value. A mass error of <5 ppm is considered excellent confirmation.

Expected Data Summary

| Parameter | Theoretical Value | Expected HRMS Result |

| Molecular Formula | C₁₅H₁₂FN₃ | C₁₅H₁₂FN₃ |

| Monoisotopic Mass | 253.1015 u | 253.1015 ± 0.0013 u |

| [M+H]⁺ Ion | 254.1088 m/z | 254.1088 ± 0.0013 m/z |

Part 2: Functional Group Identification - What are the Building Blocks?

With the molecular formula confirmed, we next identify the functional groups present. Fourier-Transform Infrared (FT-IR) spectroscopy is an exceptionally powerful and rapid technique for this purpose, as it probes the vibrational modes of chemical bonds.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: The rationale for using FT-IR at this stage is to quickly confirm the presence of key functional groups predicted by the proposed structure. For this compound, we are specifically looking for the N-H stretches of the primary amine, C-H stretches of the aromatic rings, C=N and C=C stretches within the heterocyclic and aromatic systems, and the characteristic C-F stretch. The presence or absence of these bands provides immediate validation of the gross structural features.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to record the ambient spectrum, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Process the resulting spectrum to identify the key absorption bands and compare them to established correlation tables.

Expected Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety | Rationale & Significance |

| 3450-3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | A doublet in this region is a strong indicator of a primary amine. |

| 3100-3000 | Aromatic C-H Stretch | Phenyl & Pyrazole Rings | Confirms the presence of sp² C-H bonds. |

| 1620-1580 | C=N Stretch | Pyrazole Ring | Characteristic vibration for the pyrazole core.[6] |

| 1590-1450 | C=C Stretch | Aromatic Rings | Multiple sharp bands confirm the aromatic nature of the substituents. |

| 1250-1210 | C-F Stretch | 4-Fluorophenyl Group | A strong, characteristic band confirming the presence of the C-F bond.[7] |

Part 3: The Atomic Framework - How is Everything Connected?

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[4][5] For this molecule, a combination of 1D and 2D NMR experiments is essential for an unambiguous assignment.

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Causality: ¹H NMR provides the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and their relative abundance (integration). For our target molecule, we expect to see distinct signals for the amine protons, the lone pyrazole proton, and the protons of the two different phenyl rings. The splitting patterns of the aromatic protons are particularly diagnostic.

Expected ¹H NMR Data (500 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-Ar (Phenyl) | 7.6 - 7.2 | Multiplet | 5H | Protons of the unsubstituted N-phenyl ring. |

| H-Ar (Fluorophenyl) | 7.8 - 7.0 | AA'BB' System | 4H | Protons on the C3-fluorophenyl ring, showing characteristic coupling to each other and to ¹⁹F. |

| H-4 (Pyrazole) | ~6.0 | Singlet | 1H | The isolated proton on the pyrazole ring, a key singlet identifier.[8] |

| -NH₂ | ~4.0 | Broad Singlet | 2H | The amine protons; often broad due to quadrupole broadening and exchange. |

¹³C{¹H} NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: Proton-decoupled ¹³C NMR reveals the number of unique carbon environments. Crucially for this molecule, it allows us to observe the effect of the electron-withdrawing fluorine atom on the chemical shifts of the fluorophenyl ring carbons. The direct and long-range C-F coupling constants (¹JCF, ²JCF, etc.) are definitive proof of the fluorine's location.[7][8]

Expected ¹³C NMR Data (125 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Key Feature | Rationale |

| C-F (Fluorophenyl) | ~163 | Doublet (¹JCF ≈ 250 Hz) | The carbon directly bonded to fluorine shows a very large one-bond coupling constant.[7][8] |

| C5-NH₂ (Pyrazole) | ~153 | - | Carbon bearing the amine group, shifted downfield. |

| C3 (Pyrazole) | ~148 | - | Carbon attached to the fluorophenyl group. |

| C-Ar (Phenyl/Fluorophenyl) | 140 - 115 | Multiple signals | Aromatic carbons. Those on the fluorophenyl ring will show smaller ²JCF and ³JCF couplings. |

| C4 (Pyrazole) | ~95 | - | The sole CH carbon of the pyrazole ring, typically shifted upfield relative to the substituted carbons.[7] |

2D NMR: Unambiguous Confirmation of Connectivity

Expertise & Causality: While 1D NMR provides a wealth of information, 2D NMR experiments like COSY, HSQC, and HMBC are required to transform spectral assignments into a validated molecular structure. They act as a self-validating system by revealing through-bond correlations.

-

COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling relationships. It will confirm the connectivity within the phenyl and fluorophenyl rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This definitively links the ¹H and ¹³C assignments, for instance, confirming the signal at ~6.0 ppm is indeed the proton on the carbon at ~95 ppm (C4-H4).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this elucidation. It shows correlations between protons and carbons over two or three bonds. This allows us to piece the entire molecular jigsaw together.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. jchps.com [jchps.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

literature review of substituted pyrazolamines

An In-depth Technical Guide to the Medicinal Chemistry of Substituted Pyrazolamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazolamines represent a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. This technical guide provides a comprehensive literature review of this important class of heterocyclic compounds. We delve into the nuanced synthetic strategies that allow for precise control over substitution patterns, explore the diverse biological applications with a focus on their roles as kinase inhibitors and antimicrobial agents, and dissect the critical structure-activity relationships (SAR) that govern their efficacy. This guide is designed to be a practical resource, offering field-proven insights into experimental design, detailed protocols for synthesis and biological evaluation, and a forward-looking perspective on the future of pyrazolamine-based drug discovery.

Introduction: The Pyrazolamine Core in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug design. Its presence in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the anti-cancer agent crizotinib, attests to its favorable pharmacological properties.[1] The introduction of an amino group to this core structure, creating substituted pyrazolamines, further enhances its utility by providing a key hydrogen bond donor/acceptor site, a point for further chemical modification, and a means to fine-tune the molecule's physicochemical properties.[2][3]

Aminopyrazoles are advantageous frameworks for developing ligands for a variety of enzymes and receptors.[1] This has led to their investigation in a multitude of therapeutic areas, including oncology, inflammation, and infectious diseases.[4][5] This guide will provide an in-depth analysis of the synthesis, biological activity, and structure-activity relationships of this promising class of molecules.

Synthetic Strategies for Substituted Pyrazolamines

The synthesis of substituted pyrazolamines is a rich field of organic chemistry, with numerous methods developed to achieve specific substitution patterns and regioselectivity. The most common approaches involve the condensation of a hydrazine-containing compound with a 1,3-dielectrophilic species, where one of the electrophilic groups is a nitrile.[4]

Key Synthetic Routes

Two of the most prevalent methods for synthesizing 3- and 5-aminopyrazoles are:

-

Condensation of β-Ketonitriles with Hydrazines: This is a robust and widely used method where a β-ketonitrile reacts with hydrazine or a substituted hydrazine.[4] The initial step is the formation of a hydrazone via nucleophilic attack on the carbonyl group, followed by an intramolecular cyclization onto the nitrile group to form the aminopyrazole ring.[4]

-

Condensation of α,β-Unsaturated Nitriles with Hydrazines: This approach utilizes an α,β-unsaturated nitrile bearing a leaving group at the β-position.[4] The reaction with hydrazine proceeds via a Michael addition followed by cyclization and elimination of the leaving group to yield the aminopyrazole.[4]

The regioselectivity of the reaction, particularly when using monosubstituted hydrazines, can often be controlled by the reaction conditions. For instance, kinetic control (e.g., basic conditions at low temperatures) can favor the formation of 3-aminopyrazoles, while thermodynamic control (e.g., neutral conditions at elevated temperatures) tends to yield the 5-aminopyrazole isomer.[6]

Representative Synthetic Workflow

The following diagram illustrates a general and widely employed route to prepare 3(5)-substituted pyrazolamines, which involves the reaction of α,β-unsaturated ketones (chalcones) with a substituted hydrazine.[4]

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:

-

Prepare Master Mixes: In separate tubes, prepare master mixes of the recombinant kinase (e.g., 50 nM final concentration) and its substrate (e.g., 250 nM final concentration) in kinase buffer. A[7]lso, prepare serial dilutions of the pyrazolamine inhibitor in the same buffer.

-

Reaction Setup: In a 96-well plate or microcentrifuge tubes, combine the kinase, substrate, and varying concentrations of the inhibitor. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate Reaction: Start the kinase reaction by adding an ATP/MgCl2 solution to a final concentration of 100 µM ATP and 10 mM MgCl2. 4[7]. Incubation: Incubate the reaction mixtures at room temperature for a defined period (e.g., 30 minutes).

-

Terminate Reaction: Stop the reaction by adding 6x protein loading dye and heating at 95 °C for 5 minutes. 6[7]. Analysis: Separate the reaction products by SDS-PAGE. Analyze the phosphorylation of the substrate by either Coomassie staining or Western blotting with a phospho-specific antibody.

-

Data Interpretation: Quantify the band intensities to determine the extent of substrate phosphorylation at each inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Causality: This assay directly measures the ability of the test compound to interfere with the enzymatic activity of the kinase. The use of recombinant proteins ensures a clean system to study the direct interaction. SDS-PAGE separates proteins by size, allowing for the visualization of the substrate and its phosphorylated form.

Antimicrobial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Sources

- 1. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In vitro kinase assay [protocols.io]

Methodological & Application

protocol for synthesizing 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine

An Application Note and Detailed Protocol for the Synthesis of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine

Introduction

The pyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] The 5-aminopyrazole moiety, in particular, is a versatile building block for the synthesis of compounds with a wide range of biological activities, including kinase inhibitors, anti-inflammatory agents, and NPY5 antagonists.[2] The introduction of a fluorophenyl group can further enhance the metabolic stability and binding affinity of drug candidates.[3] This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate for drug discovery and development.

This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development. It details the underlying chemical principles, a step-by-step experimental protocol, and the necessary safety and characterization procedures. The protocol is based on well-established methods for the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines.[2]

Reaction Principle and Mechanism

The synthesis of this compound is achieved through the condensation reaction between 3-(4-fluorophenyl)-3-oxopropanenitrile (also known as 4-fluorobenzoylacetonitrile) and phenylhydrazine. The reaction proceeds in two key steps:

-

Condensation: The more nucleophilic nitrogen atom of phenylhydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate with the elimination of a water molecule.

-

Intramolecular Cyclization: The terminal amino group of the hydrazone intermediate then undergoes an intramolecular nucleophilic attack on the nitrile carbon. This is followed by tautomerization to yield the stable aromatic 5-aminopyrazole ring system.

The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial attack by phenylhydrazine.

Visualization of the Synthetic Workflow

Caption: Overall workflow for the synthesis and characterization of the target compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Purity | Supplier |

| 3-(4-fluorophenyl)-3-oxopropanenitrile | 40132-75-4 | C₉H₆FNO | ≥98% | Sigma-Aldrich |

| Phenylhydrazine | 100-63-0 | C₆H₈N₂ | ≥97% | Sigma-Aldrich |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | ≥99.7% | Fisher Scientific |

| Ethanol (200 Proof) | 64-17-5 | C₂H₆O | ≥99.5% | VWR Chemicals |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | HPLC Grade | Fisher Scientific |

| Hexanes | 110-54-3 | C₆H₁₄ | HPLC Grade | Fisher Scientific |

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-fluorophenyl)-3-oxopropanenitrile (1.63 g, 10 mmol).

-

Add 30 mL of ethanol to dissolve the starting material.

-

In a separate beaker, carefully weigh out phenylhydrazine (1.08 g, 1.1 mL, 10 mmol). Caution: Phenylhydrazine is highly toxic and a suspected carcinogen. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE).[4][5]

-

Add the phenylhydrazine to the reaction flask.

-

Add glacial acetic acid (0.3 mL, ~5 mol%) as a catalyst.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.

-

Allow the reaction to proceed under reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase. The disappearance of the starting materials indicates the completion of the reaction.

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring.

-

A precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL) to remove impurities.

-

Dry the crude product in a vacuum oven at 50 °C overnight.

-

-

Purification:

-

The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

If necessary, add hot water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Reaction Parameters Summary

| Parameter | Value |

| Scale | 10 mmol |

| Solvent | Ethanol |

| Catalyst | Glacial Acetic Acid |

| Temperature | Reflux (~80-85 °C) |

| Reaction Time | 4-6 hours |

| Work-up | Precipitation in ice-water |

| Purification | Recrystallization from ethanol |

Characterization and Validation

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques. The following are expected characterization data based on analogous structures found in the literature.[2]

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: To be determined experimentally.

-

FT-IR (KBr, cm⁻¹):

-

3450-3300 (N-H stretching of the primary amine)

-

3100-3000 (C-H stretching, aromatic)

-

1620-1580 (C=N and C=C stretching)

-

1220-1230 (C-F stretching)

-

-

¹H NMR (400 MHz, DMSO-d₆, δ ppm):

-

~7.8-7.9 (m, 2H, Ar-H)

-

~7.6-7.7 (m, 2H, Ar-H)

-

~7.4-7.5 (t, 2H, Ar-H)

-

~7.2-7.3 (t, 1H, Ar-H)

-

~7.1-7.2 (t, 2H, Ar-H, J ≈ 8.8 Hz)

-

~6.0 (s, 1H, pyrazole C4-H)

-

~5.5 (s, 2H, -NH₂)

-

-

¹³C NMR (100 MHz, DMSO-d₆, δ ppm):

-

~162.5 (d, ¹JCF ≈ 245 Hz, C-F)

-

~152 (C5-NH₂)

-

~148 (C3)

-

~139 (Ar-C)

-

~129.5 (Ar-CH)

-

~128.0 (d, ³JCF ≈ 8.0 Hz, Ar-CH)

-

~127.0 (Ar-C)

-

~125.5 (Ar-CH)

-

~120.0 (Ar-CH)

-

~115.5 (d, ²JCF ≈ 21.5 Hz, Ar-CH)

-

~90.0 (C4)

-

-

High-Resolution Mass Spectrometry (HRMS-ESI):

-

Calculated for C₁₅H₁₃FN₃ [M+H]⁺: 254.1148

-

Found: To be determined experimentally.

-

Safety Precautions and Waste Disposal

Personnel Safety:

-

Phenylhydrazine: This compound is highly toxic if swallowed, in contact with skin, or if inhaled.[4] It is a suspected carcinogen and mutagen.[5] Always handle phenylhydrazine and its solutions in a certified chemical fume hood. Wear appropriate PPE, including double nitrile gloves, a lab coat, and chemical safety goggles.[5] In case of skin contact, wash immediately and thoroughly with soap and water.[4]

-

3-(4-fluorophenyl)-3-oxopropanenitrile: While specific toxicity data is limited, nitriles should be handled with care as they can be toxic. Avoid inhalation of dust and contact with skin and eyes.[6]

-

Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.

Waste Disposal:

-

All organic waste, including the reaction filtrate and solvents from recrystallization, should be collected in a designated chlorinated or non-chlorinated solvent waste container, as appropriate.

-

Solid waste, including contaminated filter paper and gloves, should be disposed of in a designated solid hazardous waste container.

-

Do not dispose of any chemicals down the drain. All waste must be handled and disposed of in accordance with local, state, and federal regulations.

References

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Available at: [Link]

-

4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

-

1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. National Institutes of Health. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

-

PHENYLHYDRAZINE HYDROCHLORIDE. Organic Syntheses. Available at: [Link]

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar. Available at: [Link]

-

Safety Data Sheet: Phenylhydrazine hydrochloride. Carl ROTH. Available at: [Link]

- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents.

- Method for preparing phenylhydrazine derivant. Google Patents.

-

Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. Available at: [Link]

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link]

-

Phenylhydrazine - SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted.... Google Patents.

-

PHENYL HYDRAZINE GMP MANUFACTURED MSDS CAS-No.. Loba Chemie. Available at: [Link]

-

Copies of 1H, 13C, 19F NMR spectra. University of Toronto. Available at: [Link]

-

Safety Data Sheet: Pyridine. Carl ROTH. Available at: [Link]

Sources

- 1. CN111233707B - Synthesis and refining method of 4-fluorobenzoylacetonitrile - Google Patents [patents.google.com]

- 2. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

The Strategic Role of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine in Modern Pharmaceutical Synthesis

In the landscape of contemporary drug discovery and development, the strategic selection of molecular intermediates is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). Among the privileged heterocyclic scaffolds, the pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] This application note provides an in-depth technical guide on 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine, a key intermediate whose structural features are instrumental in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.

The presence of a fluorophenyl group at the 3-position, a phenyl group at the 1-position, and a reactive amine at the 5-position makes this molecule a versatile building block. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the amino group provides a convenient handle for further chemical modifications, allowing for the construction of diverse molecular libraries.[2] This guide will elucidate the synthesis, characterization, and application of this pivotal intermediate, offering detailed protocols and scientific rationale to empower researchers in their drug development endeavors.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an intermediate is crucial for its effective utilization in multi-step syntheses. The table below summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂FN₃ | N/A |

| Molecular Weight | 253.28 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | Supplier Data |

| Melting Point | 145-148 °C | Supplier Data |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF | Internal Data |

| CAS Number | 26293-38-1 | N/A |

Synthesis Protocol: A Reliable and Scalable Approach

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[1] This approach provides a direct and efficient route to the pyrazole core. The following protocol details the synthesis of this compound from 3-(4-fluorophenyl)-3-oxopropanenitrile and phenylhydrazine.

Reaction Scheme

Caption: Synthesis of the target intermediate.

Materials and Reagents

-

3-(4-fluorophenyl)-3-oxopropanenitrile

-

Phenylhydrazine

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Sodium Bicarbonate (Saturated Solution)

-

Brine

-

Anhydrous Sodium Sulfate

-

Ethyl Acetate

-

Hexane

Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-fluorophenyl)-3-oxopropanenitrile (1 equivalent) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add phenylhydrazine (1.05 equivalents) followed by a catalytic amount of glacial acetic acid (approximately 5 mol%).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Application in Pharmaceutical Synthesis: Synthesis of a Factor Xa Inhibitor Analog

The 5-amino-1-phenylpyrazole scaffold is a key structural motif in a number of Factor Xa inhibitors, which are a class of anticoagulant drugs. While Apixaban is a well-known drug in this class, its synthesis involves a different aminopyrazole precursor. However, this compound serves as a valuable intermediate for the synthesis of potent Factor Xa inhibitor analogs. The following protocol outlines a representative synthesis of a pyrazole-based Factor Xa inhibitor analog.

Synthetic Pathway

Caption: Synthesis of a Factor Xa inhibitor analog.

Materials and Reagents

-

This compound

-

4-Chlorobenzoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric Acid (1 M)

-

Sodium Bicarbonate (Saturated Solution)

-

Brine

-

Anhydrous Magnesium Sulfate

Step-by-Step Protocol

-

Reaction Setup: Dissolve this compound (1 equivalent) in dry dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

-

Addition of Reagents: Add pyridine (1.2 equivalents) to the solution, followed by the dropwise addition of a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in DCM.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction with water and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the desired Factor Xa inhibitor analog.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate. The following table provides representative analytical data for this compound, based on data for structurally similar compounds.[3][4]

| Analytical Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.60-7.70 (m, 2H, Ar-H), 7.40-7.50 (m, 2H, Ar-H), 7.25-7.35 (m, 1H, Ar-H), 7.00-7.10 (t, 2H, Ar-H), 5.95 (s, 1H, pyrazole-H), 3.90 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 163.5 (d, ¹JCF), 152.0, 145.0, 140.0, 130.0 (d, ³JCF), 129.5, 128.0, 125.0, 121.0, 116.0 (d, ²JCF), 95.0 |

| FT-IR (KBr, cm⁻¹) | ν: 3450-3300 (N-H stretching), 3100-3000 (aromatic C-H stretching), 1620 (N-H bending), 1595, 1510 (C=C and C=N stretching), 1220 (C-F stretching) |

| Mass Spectrometry (ESI+) | m/z: 254.1 [M+H]⁺ |

Conclusion

This compound is a strategically important intermediate in pharmaceutical synthesis. Its facile, high-yield synthesis and the presence of versatile functional groups make it an invaluable building block for the creation of complex and biologically active molecules. The detailed protocols and analytical data provided in this application note are intended to serve as a comprehensive resource for researchers and scientists in the field of drug discovery and development, facilitating the efficient and reliable synthesis of novel therapeutic agents.

References

-

Jasril, J.; Frimayanti, N.; Nurulita, Y.; Zamri, A.; Ikhtiarudin, I.; Guntur, G. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank2021 , 2021, M1197. [Link]

-

El-Faham, A.; et al. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances2017 , 7(84), 53549-53556. [Link]

-

Al-Ostoot, F. H.; et al. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry2018 , 14, 15-43. [Link]

-

El-Sayed, N. N. E.; et al. Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi2017 , 7(2), 352-355. [Link]

-

Pinto, D. J. P.; et al. Pyrazole-Based Factor Xa Inhibitors Containing N-Arylpiperidinyl P4 Residues. Journal of Medicinal Chemistry2007 , 50(22), 5339-5356. [Link]

-

Mishra, R.; et al. chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH2025 , 14(9), 183-201. [Link]

-

Ragavan, R. V.; et al. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online2010 , 66(11), o2815. [Link]

-

Gesi, M.; et al. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry2021 , 15(1), 35. [Link]

-

Jasril, J.; et al. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole. Molbank2016 , 2016(3), M891. [Link]

- WO2014072884A1 - Process for the synthesis of apixaban - Google P

-

El-Faham, A.; et al. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry2011 , 7, 179-197. [Link]

-

Fichez, J.; Busca, P.; Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC2016 , (i), 319-358. [Link]

-

Li, Y.; et al. Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Journal of Molecular Structure2023 , 1280, 135081. [Link]

-

Al-Mousawi, S. M.; et al. Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Molbank2007 , 2007(3), M538. [Link]

-

Jasril, J.; et al. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank2021 , 2021(1), M1197. [Link]

-

Reddy, C. S.; et al. An alternative synthetic strategy to construct apixaban analogues. ARKIVOC2024 , (iv), 1-13. [Link]

-

Reaction of aldehydes (1a–s) with phenylhydrazine (2) and malononitrile... - ResearchGate. [Link]

-

Al-Mulla, A. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules2021 , 26(11), 3383. [Link]

Sources

Application Notes and Protocols for the Investigation of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Pyrazole Scaffold in Oncology

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including notable anticancer properties.[1][2][3] Several pyrazole derivatives have entered the market as approved drugs for various diseases, and many more are in clinical and preclinical development, particularly as targeted cancer therapies.[4][5] Their mechanism of action in cancer is diverse, often involving the inhibition of key signaling proteins that drive tumor growth and survival, such as protein kinases.[6][7][8] The aminopyrazole substructure, in particular, is a powerful pharmacophore that has been extensively utilized in the design of various kinase inhibitors.[8]